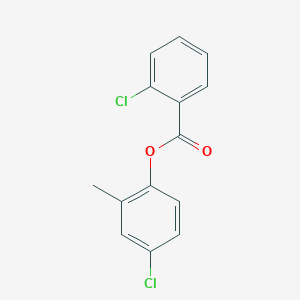![molecular formula C22H23ClN6O2 B5548739 6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)
6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of heterocyclic systems similar to 6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine involves complex reactions. For example, the reaction of 6-aryl-4-pyrazol-1-yl-pyridazin-3-one with PCl5 and POCl3 can produce chloropyridazine derivatives. These derivatives can further react with other compounds to yield a variety of heterocyclic structures (Youssef et al., 2005).
Molecular Structure Analysis
- The molecular structure of compounds similar to 6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine has been studied through X-ray diffraction. This includes the analysis of crystal structures and the orientation of various substituents in the molecule, providing insight into the compound's molecular geometry and electronic properties (Georges et al., 1989).
Chemical Reactions and Properties
- The reactivity of similar heterocyclic compounds includes various nucleophilic substitution reactions. For example, chloropyridazine derivatives can react with amines and sodium azide, leading to the formation of different substituted pyridazines. These reactions are crucial in modifying the chemical properties of the molecule (Oishi et al., 1989).
Physical Properties Analysis
- The physical properties of such compounds are often characterized using techniques like spectroscopy and crystallography. For example, the synthesized compounds can be elucidated using IR, NMR, and LC-MS techniques, and their crystalline structures can be confirmed by X-ray diffraction methods (Sallam et al., 2021).
Chemical Properties Analysis
- The chemical properties of heterocyclic compounds like 6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine can be explored through various analytical techniques. Density Functional Theory (DFT) calculations, for instance, can be used to understand the electronic properties and reactivity descriptors of these compounds (Sallam et al., 2021).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has extensively explored the synthesis of heterocyclic systems with anticipated biological activities. For instance, Youssef et al. (2005) reported the synthesis of various heterocyclic compounds, including those involving reactions with piperazine, which could relate to the structural characteristics and synthesis methods of 6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine. These compounds were characterized by their spectral and microanalytical data, suggesting potential for diverse biological applications (Youssef, Marzouk, Madkour, El-Soll, & El-hashash, 2005).
Biological Activities
Studies on pyridazine derivatives, similar to the chemical compound , have highlighted their potential antimicrobial and anti-inflammatory activities. For example, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, demonstrating variable and modest antimicrobial activity against bacteria and fungi, which could hint at the broader pharmacological potential of related compounds (Patel, Agravat, & Shaikh, 2011).
Another aspect of research focuses on the structural and electronic properties of anticonvulsant drugs, including substituted pyridazines. Georges et al. (1989) analyzed the crystal structures and electronic properties of anticonvulsant compounds, providing insights into how variations in chemical structure influence biological activity and pharmacological properties (Georges, Vercauteren, Evrard, & Durant, 1989).
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O2/c1-15-3-6-19(24-14-15)25-20-7-8-21(27-26-20)28-9-11-29(12-10-28)22(30)17-13-16(23)4-5-18(17)31-2/h3-8,13-14H,9-12H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYJLQIQVZRLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)
![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)
![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)



![1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)
![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)